molecular formula C9H12N2 B3267648 2,3-dihydro-1H-inden-2-ylhydrazine CAS No. 45894-21-1

2,3-dihydro-1H-inden-2-ylhydrazine

Cat. No.: B3267648
CAS No.: 45894-21-1
M. Wt: 148.2 g/mol
InChI Key: IEHXIYQFEGQZIJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-ylhydrazine is a chemical compound with the molecular formula C9H12N2 It is a derivative of indene, featuring a hydrazine functional group attached to the indene ring

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXIYQFEGQZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556863
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45894-21-1
Record name (2,3-Dihydro-1H-inden-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-ylhydrazine typically involves the reaction of indanone with hydrazine hydrate. The process can be summarized as follows:

    Starting Material: Indanone

    Reagent: Hydrazine hydrate

    Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or azo compounds under controlled conditions:

ReagentConditionsProductKey Features
H₂O₂RT, acidic medium2,3-Dihydro-1H-inden-2-yl diazeneForms stable azo derivatives
KMnO₄Aqueous H₂SO₄Indane-fused nitrogen oxidesOver-oxidation observed at higher temps

Mechanistic Insight :
Oxidation proceeds via a two-electron transfer pathway. For example:
R NH NH2+H2O2R N N R+2textH2O\text{R NH NH}_2+\text{H}_2\text{O}_2\rightarrow \text{R N N R}+2\\text{H}_2\text{O}
The indene backbone stabilizes the resulting azo compound through conjugation .

Substitution Reactions

The hydrazine moiety acts as a nucleophile in alkylation and acylation reactions:

Alkylation

SubstrateReagentConditionsProduct
Alkyl halides (R-X)K₂CO₃, CH₃CNReflux, 12–24 hN-Alkylated hydrazines

Example :
Indenyl NH NH2+CH3IIndenyl NH NH CH3\text{Indenyl NH NH}_2+\text{CH}_3\text{I}\rightarrow \text{Indenyl NH NH CH}_3
Yields depend on steric hindrance and electronic effects of the alkyl group .

Acylation

SubstrateReagentConditionsProduct
Acyl chlorides (RCOCl)Pyridine, CH₂Cl₂RT, 2–4 hHydrazides

Example :
Indenyl NH NH2+ClCO RIndenyl NH NH COR\text{Indenyl NH NH}_2+\text{ClCO R}\rightarrow \text{Indenyl NH NH COR}
DMAP catalysis enhances reaction rates by stabilizing intermediates .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

PartnerConditionsProductKey Features
1,3-DiketonesEtOH, Δ, 6–8 hIndenyl-pyrazolesHigh regioselectivity
Aldehydes/KetonesAcid catalysisHydrazonesCrystallizable derivatives

Mechanism :
Hydrazine attacks carbonyl carbons, followed by cyclization and dehydration:
Indenyl NH NH2+RCOCOR Indenyl pyrazole+H2O\text{Indenyl NH NH}_2+\text{RCOCOR }\rightarrow \text{Indenyl pyrazole}+\text{H}_2\text{O}
Pyrazole derivatives exhibit enhanced aromatic stability .

Coordination Chemistry

The nitrogen lone pairs enable metal complexation:

Metal SaltLigand RatioProductApplication
CuCl₂1:2Bis-hydrazine Cu(II) complexCatalytic oxidation studies
Fe(NO₃)₃1:3Octahedral Fe(III) complexMagnetic materials research

Structural Note :
X-ray crystallography confirms bidentate binding via the hydrazine nitrogen atoms.

Biological Interactions

The hydrazine group forms covalent bonds with biomolecules:

TargetInteraction TypeObserved Effect
Monoamine oxidaseIrreversible inhibitionAntidepressant potential
DNA nucleobasesAdduct formationGenotoxicity under oxidative stress

Caution :
Prolonged exposure may lead to hepatic toxicity due to reactive intermediate formation.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Role : 2,3-Dihydro-1H-inden-2-ylhydrazine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with diverse functional properties.

Common Reactions

Reaction TypeCommon ReagentsProducts Formed
OxidationKMnO4, CrO3Indanone derivatives
ReductionNaBH4, LiAlH4Saturated hydrazine derivatives
SubstitutionElectrophilesVarious substituted hydrazine compounds

Biological Research

Enzyme Inhibition Studies

  • Potential Applications : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development. Its hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially altering enzyme activity and affecting biochemical pathways .

Case Study: Antifungal Activity
Research conducted on derivatives of this compound demonstrated antifungal properties against various strains such as Candida albicans and Aspergillus niger. The study evaluated the zone of inhibition for several synthesized derivatives, indicating promising biological activity .

Medicinal Applications

Therapeutic Potential

  • Neurological Disorders : Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders. Its mechanism involves interaction with molecular targets that regulate cellular processes relevant to these conditions.

Industrial Applications

Material Development

  • Use in Polymers and Resins : The compound is being investigated for its utility in developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and resins, potentially enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-2-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-inden-5-ylhydrazine
  • 1H-Inden-2-ylhydrazine
  • 2,3-Dihydro-1H-inden-1-one

Comparison: 2,3-Dihydro-1H-inden-2-ylhydrazine is unique due to its specific substitution pattern on the indene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,3-Dihydro-1H-inden-2-ylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H13N2C_9H_{13}N_2 and a molecular weight of approximately 151.21 g/mol. Its structural features include a bicyclic indene core with a hydrazine functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes and proteins. This interaction can lead to modulation of various cellular processes such as:

  • Enzyme Inhibition : The hydrazine moiety can inhibit key enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Alteration in cell signaling pathways can affect gene expression and cellular responses.

Antitumor Properties

Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1160.29
MCF76.7
A5494–17

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results:

Bacterial Strain Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Case Studies

  • Anticancer Activity : A study involving the evaluation of various hydrazone derivatives revealed that this compound derivatives exhibited superior antiproliferative effects compared to established chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dihydro-1H-inden-2-ylhydrazine derivatives?

  • Methodological Answer :

  • Palladium-Catalyzed Cascade Reactions : A Pd-catalyzed hydration-olefin insertion cascade enables the synthesis of cis-2,3-disubstituted dihydroindenones under mild conditions. This method achieves up to 99% yield with complete diastereoselectivity by leveraging nucleopalladation of alkynes and intramolecular Michael addition .
  • Rhodium-Catalyzed Cyclocarbonylation : Rh catalysts promote desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes, yielding 2,3-dihydro-1H-inden-1-ones. This method tolerates electron-donating/withdrawing substituents and achieves high regioselectivity (except for methoxy groups) .
  • Hydrazine-Based Condensation : Acid-catalyzed condensation of hydrazides with aldehydes (e.g., 1H-indole-3-carbaldehyde) forms hydrazone derivatives. Structural validation is performed via FT-IR, NMR, and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing these derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with validation using tools like ORTEP-3 for graphical representation of thermal ellipsoids .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrazone tautomerism. For example, 1^1H NMR detects shifts at δ 8.5–9.0 ppm for hydrazone protons .
  • Computational DFT : B3LYP/6-31G(d,p) basis sets predict electronic properties (HOMO-LUMO energies, MEP surfaces) and correlate with experimental UV-Vis or electrochemical data .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental electronic properties be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-derived HOMO-LUMO gaps (e.g., 4.2–4.5 eV for hydrazone derivatives) with experimental band gaps from UV-Vis spectroscopy. Adjust basis sets (e.g., adding polarization functions) to improve accuracy .
  • Electron Affinity Calibration : Use cyclic voltammetry to measure reduction potentials, aligning them with computed electron affinity values. Discrepancies >0.3 eV suggest solvent effects or basis set limitations .

Q. What mechanistic insights optimize palladium-catalyzed diastereoselective syntheses?

  • Methodological Answer :

  • Nucleopalladation : Internal nucleophiles (e.g., hydroxyl groups) trigger alkyne activation, forming Pd-alkyne intermediates. Stereoselectivity arises from chair-like transition states during Michael addition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while water accelerates hydrolysis side reactions. Optimize solvent ratios to balance yield and selectivity .

Q. How are regioselectivity challenges addressed in Friedel-Crafts acetylations?

  • Methodological Answer :

  • Neat Reaction Conditions : Use acetyl chloride as both reagent and solvent to avoid halogenated solvents, achieving >90% regioselectivity for 5,6-diethyl substitution in 2-aminoindan derivatives .
  • Protecting Groups : N-protection (e.g., Boc groups) directs acetylation to specific aromatic positions, minimizing byproducts .

Q. How do Rh vs. Pd catalysts influence cyclocarbonylation outcomes?

  • Methodological Answer :

  • Substrate Scope : Rh catalysts tolerate diverse substituents (e.g., cyano, trifluoromethyl), while Pd systems favor electron-rich substrates.
  • Yield vs. Selectivity : Rh achieves 85–95% yields but struggles with methoxy groups; Pd offers superior diastereoselectivity (>99%) but requires precise temperature control .

Q. What pharmacophore models enhance aggrecanase inhibition in derivatives?

  • Methodological Answer :

  • P1' Site Optimization : Incorporate tyrosine mimics (e.g., cis-(1S)(2R)-amino-2-indanol) to improve binding to aggrecanase’s hydrophobic pocket.
  • Scaffold Rigidity : Conformational constraints (e.g., spiroimidazolidine derivatives) enhance selectivity over MMPs. In silico docking validates interactions with catalytic zinc ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-inden-2-ylhydrazine
Reactant of Route 2
2,3-dihydro-1H-inden-2-ylhydrazine

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